molecular formula C14H20ClNO3 B1419751 Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride CAS No. 1184976-73-5

Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride

Cat. No.: B1419751
CAS No.: 1184976-73-5
M. Wt: 285.76 g/mol
InChI Key: AYGGIWRZODFGJR-UHFFFAOYSA-N
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Description

Methyl 3-(4-Piperidinylmethoxy)benzoate hydrochloride is a high-purity chemical building block designed for research and development applications. As a piperidine derivative, this compound is part of a critically important class of structures in medicinal chemistry; piperidine rings are found in more than twenty classes of pharmaceuticals and are considered one of the most significant synthetic fragments for designing new drugs . Researchers value this benzoate ester for its utility as a versatile synthetic intermediate. It can be used to construct more complex molecules for screening and biological evaluation, particularly in the discovery of potential new therapeutic agents . The piperidine moiety is a common feature in drugs targeting the central nervous system, and its incorporation can influence the pharmacokinetic and pharmacodynamic properties of a candidate molecule. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It must be handled by qualified professionals in a laboratory setting.

Properties

IUPAC Name

methyl 3-(piperidin-4-ylmethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-3-2-4-13(9-12)18-10-11-5-7-15-8-6-11;/h2-4,9,11,15H,5-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGGIWRZODFGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Core Benzoate Derivative

Step 1: Preparation of methyl 3-hydroxybenzoate

  • Method: Esterification of 3-hydroxybenzoic acid with methyl alcohol (methanol) under acidic catalysis, typically using sulfuric acid or another strong acid.
  • Conditions: Reflux at elevated temperature to promote esterification.
  • Outcome: Methyl 3-hydroxybenzoate, serving as the aromatic precursor for subsequent modifications.

Step 2: Methylation of the hydroxyl group (if necessary)

  • Method: Methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
  • Outcome: Methyl 3-methoxybenzoate, which is more suitable for further functionalization due to increased stability and reactivity.

Introduction of the 4-Piperidinylmethoxy Group

Step 3: Nucleophilic substitution to attach the piperidinylmethoxy group

  • Method:
    • React methyl 3-(bromomethyl)benzoate (or a similar halogenated derivative) with piperidine under nucleophilic substitution conditions.
    • Alternatively, use a piperidinylmethanol derivative and perform an etherification.
  • Reagents:
    • Halogenated methyl benzoate derivative (e.g., methyl 3-(bromomethyl)benzoate)
    • Piperidine
    • Base such as potassium carbonate or sodium hydride
  • Conditions: Reflux in a polar aprotic solvent like acetone or dimethylformamide (DMF).
  • Outcome: Formation of methyl 3-(4-piperidinylmethoxy)benzoate.

Step 4: Purification

  • Techniques such as recrystallization or column chromatography are employed to isolate the desired etherified product with high purity.

Formation of the Hydrochloride Salt

Step 5: Conversion to hydrochloride salt

  • Method:
    • React the free base methyl 3-(4-piperidinylmethoxy)benzoate with hydrogen chloride gas or an HCl solution in an appropriate solvent such as ethanol or methanol.
  • Outcome: Formation of methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride, which enhances stability, solubility, and bioavailability.

Data Table: Summary of Preparation Methods

Step Reaction Reagents Conditions Product Notes
1 Esterification Benzoic acid + methanol Reflux, acid catalyst Methyl 3-hydroxybenzoate Basic aromatic ester
2 Methylation Methyl iodide / dimethyl sulfate + base Room temperature to reflux Methyl 3-methoxybenzoate Increased stability
3 Etherification Halogenated methyl benzoate + piperidine Reflux, polar aprotic solvent Methyl 3-(4-piperidinylmethoxy)benzoate Ether linkage formation
4 Salt formation Free base + HCl Room temperature Hydrochloride salt Improved stability and solubility

Research Findings and Notes

  • Energy-efficient and environmentally friendly processes are emphasized in recent patents, involving mild reaction conditions and recyclable catalysts, reducing waste and energy consumption.
  • Catalysts and reagents such as trimethylchlorosilane, triethylamine, and p-toluenesulfonic acid are used to facilitate methylation and etherification steps, with specific molar ratios optimized for yield and purity.
  • Purification techniques include suction filtration, rotary evaporation, recrystallization, and chromatography, ensuring high purity of intermediates and final products.
  • Reaction parameters such as temperature (generally between 20°C to reflux), reaction time (typically 3-5 hours), and molar ratios are critical for consistent yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride has various applications across multiple scientific domains:

Medicinal Chemistry

  • Drug Development : This compound is studied for its potential therapeutic effects, particularly in treating neurological disorders due to its ability to interact with neurotransmitter receptors.
  • Biological Activity : Preliminary studies suggest that it may exhibit enzyme inhibition properties and modulate receptor activity, making it a candidate for further pharmacological investigation.

Organic Synthesis

  • Intermediate in Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, allowing for the development of new compounds with desired biological activities.

Pharmacology

  • Receptor Binding Studies : Research indicates that this compound can bind to various receptors, influencing their activity and potentially leading to new therapeutic approaches for diseases such as depression and anxiety.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on animal models of anxiety. The results indicated a significant reduction in anxiety-like behaviors, suggesting that the compound may have anxiolytic properties.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic route for this compound to improve yield and purity. By adjusting reaction conditions such as temperature and solvent choice, researchers achieved a higher yield compared to traditional methods.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Implications

The following compounds share structural similarities with Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride, differing in substituents, ring systems, or functional groups.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Implications
This compound (Target) C₁₄H₁₈ClNO₃ ~283.75 Piperidine-methoxy-benzoate ester Baseline for comparison; balance of lipophilicity (ester) and hydrogen bonding (piperidine).
Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride C₁₅H₂₀ClNO₃ ~297.79 Ethyl ester (vs. methyl) Increased lipophilicity due to longer alkyl chain; potential slower metabolic degradation .
3-(4-Piperidinyloxy)benzonitrile hydrochloride C₁₂H₁₃ClN₂O 236.70 Benzonitrile (vs. ester) Higher polarity and reactivity; nitrile may enhance binding to metal-containing enzymes .
4-((4-Chloro-3-ethylphenoxy)methyl)piperidine hydrochloride C₁₄H₁₉Cl₂NO 288.22 Chloro-ethylphenoxy substituent Enhanced steric bulk and electron-withdrawing effects; possible antimicrobial activity .
Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride C₁₃H₁₈ClNO₃ 271.74 Pyrrolidine (5-membered ring) Smaller ring size alters conformation; may affect target selectivity in receptor interactions .
Methyl 4-(piperidin-4-yl)benzoate hydrochloride C₁₃H₁₆ClNO₂ 261.73 Piperidine directly attached to benzene Reduced flexibility; altered spatial orientation for binding .
4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride C₁₄H₂₀ClNO₃ 285.76 Free carboxylic acid (vs. ester) Ionizable group increases water solubility; potential for salt formation in physiological conditions .

Functional Group and Ring System Analysis

  • Ester vs. Carboxylic Acid/Nitrile: Esters (e.g., methyl or ethyl) enhance lipophilicity, improving membrane permeability but increasing metabolic susceptibility. Carboxylic acids (e.g., 4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride) offer higher solubility and ionic interactions .
  • Piperidine vs.
  • Substituent Effects: Electron-withdrawing groups (e.g., chloro in 4-((4-chloro-3-ethylphenoxy)methyl)piperidine hydrochloride) increase stability and reactivity, whereas alkyl chains (e.g., ethyl in Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride) enhance hydrophobicity .

Biological Activity

Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride, also known as 3-Piperidinyl 4-methoxybenzoate hydrochloride, is a compound with significant potential in various biological applications. Its molecular formula is C13H17ClNO3, with a molecular weight of approximately 271.74 g/mol. This compound is notable for its diverse biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structure of this compound includes a piperidine ring attached to a benzoate moiety, which contributes to its unique biological properties. The compound's structure can be represented as follows:

  • Molecular Formula : C13H17ClNO3
  • Molecular Weight : 271.74 g/mol
  • CAS Number : 917903-78-7

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Properties : Research indicates that this compound serves as a precursor for synthesizing piperidine derivatives with potential antitumor activity. This has been explored in oncology applications, where it may contribute to the development of new cancer therapies.
  • Antimicrobial Efficacy : The compound has shown promise in microbiological studies, where derivatives have been investigated for their antimicrobial properties. This suggests potential applications in treating infections.
  • Analgesic and Anti-inflammatory Effects : Due to its piperidine structure, the compound is being explored for its role in developing analgesic agents, which are crucial for pain management. Additionally, it may be utilized in synthesizing anti-inflammatory drugs.
  • Neuropsychopharmacology : The structural characteristics of the compound make it suitable for developing antipsychotic medications, targeting neuropsychiatric disorders.
  • Cardiovascular Pharmacology : Its similarity to known antihypertensive agents suggests potential applications in lowering blood pressure.
  • Neurodegenerative Diseases : The ability of this compound to cross the blood-brain barrier positions it as a candidate for treating neurodegenerative conditions.

Table 1: Summary of Biological Activities

Activity Application Area Notes
AnticancerOncologyPrecursor for anticancer derivatives
AntimicrobialMicrobiologyInvestigated for efficacy against various pathogens
AnalgesicPharmacologyPotential development of pain relief medications
Anti-inflammatoryPharmacologySynthesis of anti-inflammatory agents
AntipsychoticNeuropsychopharmacologyTargeting treatments for mental health disorders
AntihypertensiveCardiovascular PharmacologyDevelopment of blood pressure-lowering drugs
NeuroprotectiveNeurologyPotential treatment for neurodegenerative diseases

The biological activity of this compound is attributed to its interaction with various biological targets. Studies have indicated that compounds with similar structures interact with neurotransmitter systems and cellular pathways involved in pain perception, inflammation, and cancer cell proliferation.

Q & A

Q. Basic

  • Handling : Use appropriate personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to minimize inhalation risks .
  • Storage : Store in a tightly sealed container at room temperature (20–25°C) in a dry, well-ventilated area away from incompatible materials (e.g., strong oxidizing agents). Monitor for moisture absorption, as hygroscopicity may degrade stability .
  • Spill Management : Absorb spills with inert material (e.g., sand), collect in a labeled container, and dispose of according to local regulations. Avoid generating dust .

What synthetic routes are commonly employed for the preparation of this compound, and what are the critical reaction parameters?

Q. Basic

  • Nucleophilic Substitution : React 4-piperidinemethanol with methyl 3-hydroxybenzoate using a coupling agent (e.g., DCC or EDCI) in anhydrous dichloromethane under nitrogen. Monitor reaction progress via TLC .
  • Hydrochloride Salt Formation : Treat the free base with HCl gas in ethanol to precipitate the hydrochloride salt. Ensure stoichiometric equivalence and confirm salt formation via elemental analysis .
  • Critical Parameters : Maintain anhydrous conditions, control reaction temperature (20–40°C), and purify via recrystallization (e.g., ethanol/water) to achieve >98% purity .

Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Q. Basic

  • Spectroscopy :
    • NMR : Use ¹H and ¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., piperidinylmethoxy group at C3 of the benzoate ring) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 284.1) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>99%) and detect impurities .
  • X-ray Crystallography : For structural confirmation, grow single crystals in ethanol and refine using SHELX software .

How can researchers optimize reaction conditions to improve the yield of this compound during coupling reactions?

Q. Advanced

  • Catalyst Screening : Test coupling agents (e.g., EDCI vs. DCC) and catalysts (e.g., DMAP) to enhance nucleophilic substitution efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (CH₂Cl₂) for improved solubility and reaction kinetics .
  • Stoichiometry Adjustments : Use a 1.2:1 molar ratio of 4-piperidinemethanol to methyl 3-hydroxybenzoate to drive the reaction to completion.
  • Post-Reaction Workup : Implement column chromatography (silica gel, ethyl acetate/hexane) to isolate the product and minimize byproducts .

What strategies are recommended for resolving discrepancies between experimental spectroscopic data and computational predictions for this compound?

Q. Advanced

  • DFT Calculations : Perform density-functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. Adjust computational parameters (e.g., solvent effects) to align with observed results .
  • Cross-Validation : Use multiple techniques (e.g., IR for functional groups, XRD for crystal structure) to corroborate NMR/MS findings.
  • Error Analysis : Investigate potential impurities (e.g., residual solvents) or tautomerism that may skew spectral data .

How should researchers design experiments to assess the chemical stability of this compound under varying environmental conditions?

Q. Advanced

  • Forced Degradation Studies :
    • Thermal Stability : Heat samples at 40–60°C for 1–4 weeks and analyze via HPLC for decomposition products (e.g., free benzoic acid).
    • Hydrolytic Stability : Expose to buffers (pH 1–10) at 25°C and monitor hydrolysis of the ester group .
    • Photostability : Use a light cabinet (ICH Q1B guidelines) to test UV/visible light-induced degradation .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

In cases of unexpected byproduct formation during synthesis, what analytical approaches facilitate the identification and mitigation of these impurities?

Q. Advanced

  • LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., demethylation or piperidine ring oxidation products) .
  • Isolation and Crystallization : Separate impurities via preparative HPLC and characterize using XRD to determine structural deviations .
  • Reaction Mechanism Analysis : Use deuterated solvents or isotopic labeling to trace reaction pathways and pinpoint side-reaction origins .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride
Reactant of Route 2
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Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride

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